N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(18-8-7-16-5-1-2-6-17(16)13-18)22-14-20(19-9-12-25-15-19)23-10-3-4-11-23/h1-2,5-9,12-13,15,20H,3-4,10-11,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBTWENTEQSRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 2-(thiophen-3-yl)ethylamine, which is then reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthamide group can be reduced to form corresponding amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized through comparisons with analogs reported in the literature. Below is an analysis of key similarities and differences:
Structural Analogues from Hydroxyquinoline Carboxamide Series ()
Compounds such as SzR-105 (C₁₆H₂₀ClN₃O₂, MW 321.80) and SzR-109 (C₂₁H₃₀N₄O₂, MW 370.49) share the pyrrolidin-1-yl ethyl group and carboxamide backbone with the target compound. However, SzR-109 incorporates a diethylamino-methyl substituent on the quinoline ring, whereas the target molecule features a thiophen-3-yl group and naphthamide. Additionally, the thiophen-3-yl group may confer distinct electronic properties compared to SzR-109’s diethylamino-methyl group, altering binding interactions with targets like microbial enzymes or immune cell receptors .
Table 1: Structural Comparison with Hydroxyquinoline Carboxamides
| Compound | Core Structure | Substituents | Molecular Weight | Notable Features |
|---|---|---|---|---|
| Target Compound | 2-Naphthamide | Pyrrolidin-1-yl, thiophen-3-yl | Not provided | High lipophilicity |
| SzR-105 | 4-Hydroxyquinoline | Pyrrolidin-1-yl ethyl | 321.80 | Tested in U937 cell studies |
| SzR-109 | 4-Hydroxyquinoline | Diethylamino-methyl, pyrrolidin-1-yl | 370.49 | Antimicrobial activity |
Thiopyrimidinone Derivatives with Pyrrolidinylethyl Groups ()
Thiopyrimidinones such as 5a–c (2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) demonstrate that pyrrolidinylethyl substituents enhance antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The target compound’s pyrrolidin-1-yl group may similarly contribute to antimicrobial efficacy, though its naphthamide core could shift selectivity toward eukaryotic targets (e.g., fungal or cancer cells) due to increased steric bulk. Notably, compounds with morpholine or piperidine substituents (e.g., 6a–f) showed varied antifungal activity, suggesting that the target’s thiophen-3-yl group might offer a balance between antibacterial and antifungal effects .
Table 2: Antimicrobial Activity of Structural Analogues
Thiophen-3-yl and Naphthalene Derivatives ()
Impurity profiles of drospirenone-related compounds (e.g., (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) highlight the pharmacological relevance of thiophen-3-yl and naphthalene motifs. The target compound’s thiophen-3-yl group, compared to the more common thiophen-2-yl isomer, may reduce metabolic degradation (due to steric hindrance) or alter binding to cytochrome P450 enzymes. Additionally, naphthamide derivatives are associated with extended half-lives in vivo, as seen in hormone analogs .
Key Research Findings and Implications
Bioactivity Prediction : The target compound’s pyrrolidine and thiophene groups align with antimicrobial scaffolds, while its naphthamide core may confer anticancer or anti-inflammatory properties observed in naphthalene derivatives .
Solubility Challenges : The compound’s high lipophilicity (predicted logP > 3) could limit aqueous solubility, necessitating formulation optimization for in vivo studies.
Stereochemical Considerations : The stereochemistry at the ethyl linker (between pyrrolidine and thiophene) is unconfirmed but could critically influence target engagement, as seen in enantioselective activity of similar molecules .
Biological Activity
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
The compound features a unique structure that combines a pyrrolidine ring, a thiophene moiety, and a naphthamide core. The synthesis typically involves multi-step organic reactions. A common method starts with the preparation of the intermediate 2-(thiophen-3-yl)ethylamine, which is then reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of 2-(thiophen-3-yl)ethylamine | Thiophene derivatives, amines |
| 2 | Naphthamide formation | 2-naphthoyl chloride, triethylamine |
| 3 | Purification | Chromatography, recrystallization |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Potential
Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation.
The biological activity of this compound is largely dependent on its structural components:
- Pyrrolidine Ring : This moiety is known for its ability to interact with various receptors and enzymes.
- Thiophene Group : Contributes to the compound's electronic properties, enhancing binding affinity to biological targets.
- Naphthamide Core : Provides stability and facilitates interactions with cellular targets.
The compound may modulate enzyme activity by mimicking substrate structures or inhibiting enzyme-substrate interactions.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Study : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 - Cancer Cell Proliferation : In vitro assays revealed that the compound reduced proliferation rates in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by over 50% at concentrations of 10 µM after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
